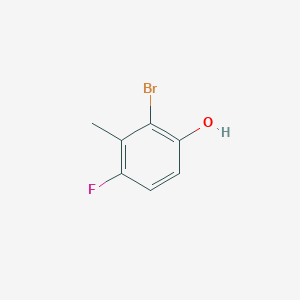

2-Bromo-4-fluoro-3-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-fluoro-3-methylphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenolic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methylphenol can be achieved through a multi-step process. One common method involves the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to a bromination reaction to yield this compound .

Reaction Conditions:

-

Diazotization and Hydrolysis:

- Reagents: 2-methyl-4-fluoroaniline, nitrosyl sulfuric acid

- Conditions: The reaction is carried out under acidic conditions, and the waste acid obtained after diazotization hydrolysis is treated to remove salts.

-

Bromination:

- Reagents: 2-methyl-4-fluorophenol, bromine

- Conditions: The bromination reaction is conducted at low temperatures (-10 to 5°C) to control the exothermic nature of the reaction. Hydrogen peroxide is added to complete the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the use of hazardous reagents and minimize waste. For example, the use of nitrosyl sulfuric acid as an acylation reagent helps in easy treatment of acidic wastewater, making the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-fluoro-3-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.

Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.

Reduction Reactions: Products include dehalogenated phenols or modified phenolic compounds.

Aplicaciones Científicas De Investigación

2-Bromo-4-fluoro-3-methylphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-fluoro-6-methylphenol

- 4-Bromo-3-methylphenol

- 2-Fluoro-4-bromo-3-methylphenol

Comparison

2-Bromo-4-fluoro-3-methylphenol is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenolic ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and reduction behaviors, making it a valuable compound for specific applications .

Actividad Biológica

2-Bromo-4-fluoro-3-methylphenol is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a phenolic ring with a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the third position. Its molecular formula is C7H6BrF with a molecular weight of approximately 201.03 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents contribute to its reactivity, allowing it to form strong interactions with enzymes or receptors. The phenolic group can participate in hydrogen bonding, which may affect the compound's biological activity. However, detailed studies are necessary to elucidate the exact pathways and molecular interactions involved in its biological effects.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Antifungal Properties

The compound has also been studied for its antifungal properties. Preliminary studies suggest it may inhibit the growth of certain fungi by targeting specific enzymes involved in their metabolic processes .

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Molecules investigated various phenolic compounds, including this compound, for their antimicrobial properties. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibacterial agents .

- Synthesis and Characterization : Another research article focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and evaluating their biological efficacy.

- Mechanistic Studies : A mechanistic study revealed that the antibacterial action of this compound is likely due to its ability to penetrate bacterial cell walls and disrupt intracellular processes, although further investigation is needed to fully understand these interactions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2, Fluorine at 4 | Antibacterial, Antifungal |

| 2-Bromo-4-chloro-3-methylphenol | Bromine at position 2, Chlorine at 4 | Lower antibacterial activity |

| 2-Bromo-4-fluoro-6-nitrophenol | Nitrogen group added | Increased toxicity but varied activity |

| 2-Fluoro-4-chloro-3-methylphenol | Chlorine instead of Bromine | Different reactivity profile |

Propiedades

IUPAC Name |

2-bromo-4-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAZNBGOONSMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.